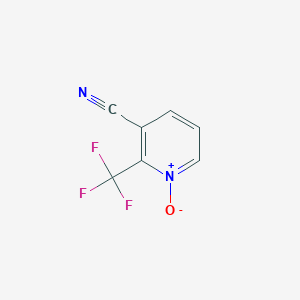![molecular formula C19H14O4 B14195201 7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one CAS No. 922503-13-7](/img/structure/B14195201.png)
7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole typically involves the Fischer indole synthesis. This method includes the reaction of acetophenone and phenylhydrazine in the presence of an acid, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of acetophenone phenylhydrazone, which then undergoes cyclization to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . This method is advantageous due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole involves its interaction with specific molecular targets and pathways. As a SERM, it binds to estrogen receptors, modulating their activity and influencing gene expression . This modulation can lead to various biological effects, including the inhibition of cancer cell proliferation and the regulation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Zindoxifene: Another SERM with a similar indole structure.
Bazedoxifene: A SERM used in the treatment of osteoporosis.
Pipendoxifene: A nonsteroidal estrogen with a related structure.
Uniqueness
2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole is unique due to its highly substituted indole structure, which provides it with distinct chemical and biological properties.
Properties
CAS No. |
922503-13-7 |
|---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
7-methoxy-1-methyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C19H14O4/c1-11-16-14-9-8-13(21-2)10-15(14)23-19(20)17(16)18(22-11)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
TUAKBZPPCIJKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C(C=C3)OC)OC(=O)C2=C(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenecarbothioic acid, 4-cyano-, S-[2-(acetylamino)ethyl] ester](/img/structure/B14195119.png)

phosphane](/img/structure/B14195125.png)
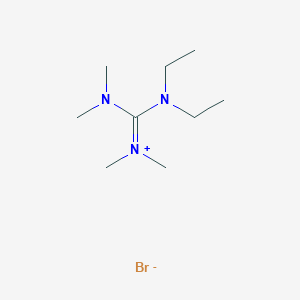
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B14195129.png)
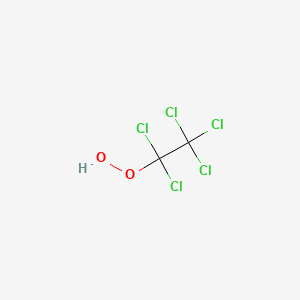
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

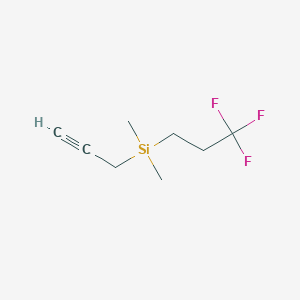
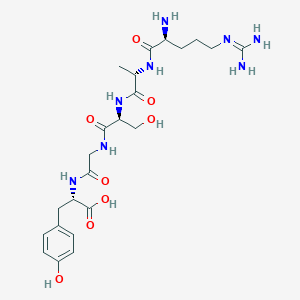
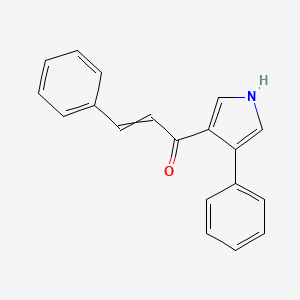
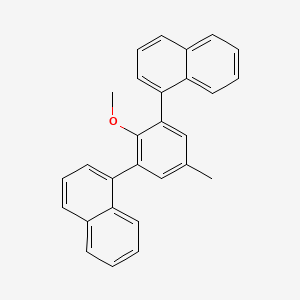
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
